dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridine ring system substituted with benzyl, hydroxy, and carboxylate groups
Preparation Methods
The synthesis of dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with benzyl halides under basic conditions, followed by esterification and hydrolysis steps. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high purity.
Chemical Reactions Analysis
Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, where nucleophiles replace leaving groups such as halides.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification to form esters or hydrolysis to yield carboxylic acids.
Scientific Research Applications
Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound has a similar pyridine ring system but differs in the substituents attached to the ring.
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Another related compound with a bipyridine structure, which exhibits different chemical and biological properties.
Imidazole derivatives: These compounds share some structural similarities and are known for their broad range of chemical and biological activities .
Properties
Molecular Formula |
C26H25N3O5 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
dimethyl 1-benzyl-4-hydroxy-2,6-dipyridin-2-yl-3,6-dihydro-2H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H25N3O5/c1-33-25(31)20-22(18-12-6-8-14-27-18)29(16-17-10-4-3-5-11-17)23(19-13-7-9-15-28-19)21(24(20)30)26(32)34-2/h3-15,20,22-23,30H,16H2,1-2H3 |
InChI Key |
SIMOBXKDNSIRQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(N(C(C(=C1O)C(=O)OC)C2=CC=CC=N2)CC3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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